

Z-Gly-OSu: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Z-Gly-OSu

Cat. No.: B554453

[Get Quote](#)

For researchers, scientists, and professionals in drug development, understanding the stability and proper handling of reagents is paramount to ensuring experimental success and product efficacy. This guide provides an in-depth technical overview of the stability and storage recommendations for **Z-Gly-OSu** (N-Benzylloxycarbonylglycine N-hydroxysuccinimide ester), a common reagent in peptide synthesis and bioconjugation.

Core Chemical Properties

Z-Gly-OSu is an amine-reactive building block used to introduce a benzylloxycarbonyl-protected glycine moiety.^{[1][2][3]} Its utility is derived from the N-hydroxysuccinimide (NHS) ester group, which reacts efficiently with primary amines.^{[4][5]}

Property	Value
Synonyms	Z-glycine N-succinimidyl ester
CAS Number	2899-60-7
Molecular Formula	C14H14N2O6
Molecular Weight	306.27 g/mol
Appearance	White powder
Melting Point	111-115 °C

Stability Profile of Z-Gly-OSu

The stability of **Z-Gly-OSu** is intrinsically linked to the N-hydroxysuccinimide ester functional group. The primary degradation pathway for NHS esters is hydrolysis, which cleaves the ester bond, rendering the compound inactive for conjugation with primary amines. The rate of this hydrolysis is significantly influenced by pH and temperature.

pH-Dependent Stability

NHS esters exhibit greater stability in acidic conditions and undergo rapid hydrolysis in basic environments. The optimal pH range for the conjugation reaction of NHS esters with primary amines is typically between 7.2 and 8.5. At lower pH values, the primary amine is protonated and less nucleophilic, while at higher pH, the rate of hydrolysis of the NHS ester increases significantly, reducing the yield of the desired conjugate.

The following table summarizes the half-life of NHS esters in aqueous solutions at various pH values. While this data is for NHS esters in general, it provides a crucial understanding of the stability profile applicable to **Z-Gly-OSu**.

pH	Temperature (°C)	Half-life
7.0	0	4-5 hours
7.0	Room Temperature	~7 hours
8.0	4	1 hour
8.6	4	10 minutes
9.0	Room Temperature	Minutes

Solvent and Temperature Effects

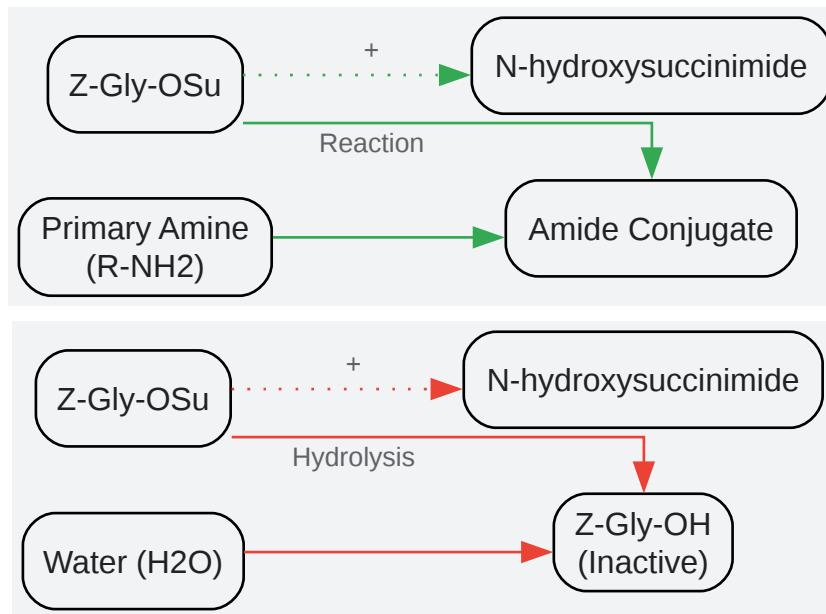
When dissolved in anhydrous organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), **Z-Gly-OSu** is more stable than in aqueous solutions. A solution of an NHS ester in DMF can be stored for 1-2 months at -20°C. However, aqueous solutions of NHS esters should be prepared fresh and used immediately.

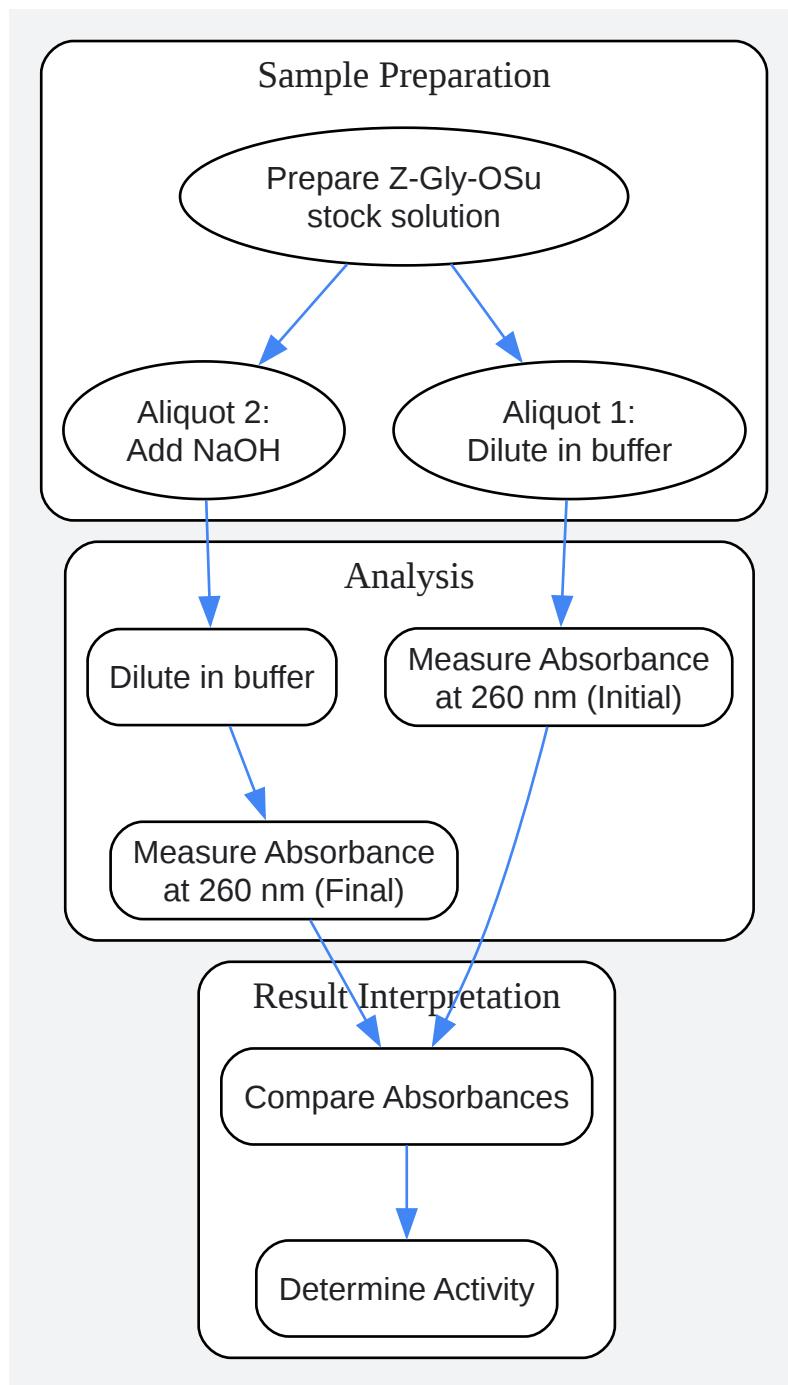
Recommended Storage and Handling

To ensure the long-term activity of **Z-Gly-OSu**, proper storage and handling procedures are critical.

Long-Term Storage

For solid **Z-Gly-OSu**, storage in a cool, dry, and dark place is recommended. Several suppliers suggest storage at 2-8°C or in a freezer at -20°C. It is crucial to store the compound under desiccated conditions to protect it from moisture, which can lead to hydrolysis.


Handling Procedures


When using solid **Z-Gly-OSu**, the container should be allowed to equilibrate to room temperature before opening. This prevents the condensation of atmospheric moisture onto the cold powder, which would accelerate its degradation. For optimal stability, purging the headspace of the container with an inert gas like nitrogen before resealing is a good practice.

Solutions of **Z-Gly-OSu** should be prepared in high-quality, amine-free solvents. If using DMF, ensure it is free of dimethylamine, which can react with the NHS ester.

Reaction and Degradation Pathways

The intended reaction of **Z-Gly-OSu** is the formation of a stable amide bond with a primary amine. The primary competing reaction is hydrolysis, which leads to the inactive carboxylic acid.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Z-Gly-OSu | CAS#:2899-60-7 | Chemsr [chemsrc.com]
- 2. Z-GLY-OSU | 2899-60-7 [chemicalbook.com]
- 3. Z-Gly-OSu | PMC Isochem [pmcisochem.fr]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Z-Gly-OSu: A Technical Guide to Stability and Storage]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b554453#z-gly-osu-stability-and-storage-recommendations\]](https://www.benchchem.com/product/b554453#z-gly-osu-stability-and-storage-recommendations)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com